[(2-Chloropyridin-4-yl)methyl](2-methoxyethyl)methylamine
Overview
Description
“(2-Chloropyridin-4-yl)methylmethylamine” is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . It is also known by its IUPAC name N-[(2-chloro-4-pyridinyl)methyl]-2-methoxy-N-methylethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3 . This codeScientific Research Applications
Photopolymerization Applications
A study presents a new alkoxyamine with a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP). This compound shows efficient photopolymerization under UV irradiation, suggesting potential applications in creating polymeric materials with tailored properties (Guillaneuf et al., 2010).
Catalytic Applications in Organic Synthesis
Palladium(II) complexes involving (pyridyl)imine ligands, including those similar in structure to “(2-Chloropyridin-4-yl)methylmethylamine”, have been used as catalysts for the methoxycarbonylation of olefins. This process yields linear and branched esters, indicating the role of such compounds in facilitating catalytic transformations in organic synthesis (Zulu et al., 2020).
Transformation into Irreversible Inactivators
Research into reversible monoamine oxidase-B inhibitors has shown that compounds structurally related to “(2-Chloropyridin-4-yl)methylmethylamine” can be transformed into irreversible inactivators by N-methylation. This suggests potential applications in designing inhibitors for enzyme regulation (Ding & Silverman, 1993).
Ethylene Oligomerization
Nickel(II) complexes chelated by (amino)pyridine ligands, including those structurally analogous to the compound , have shown activity in ethylene oligomerization, producing ethylene dimers, trimers, and tetramers. This application highlights the potential of such compounds in industrial processes and material science (Nyamato et al., 2016).
These studies showcase the diverse scientific research applications of “(2-Chloropyridin-4-yl)methylmethylamine” and its structural analogs, ranging from polymer science and catalysis to enzyme inhibition and material science. Each application demonstrates the compound's potential utility in facilitating specific chemical transformations, polymerization processes, and the synthesis of complex molecules, underscoring its significance in advancing scientific and industrial research.
Properties
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-2-methoxy-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGDSHSIZBCXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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